![molecular formula C10H16ClNO2 B12794483 2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane CAS No. 75107-65-2](/img/structure/B12794483.png)
2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfatides are synthesized by the 3-O-sulfation of galactosylceramide, mediated by the enzyme 3′-phosphoadenosine5′phosphosulfate:cerebrosidesulfo transferase in the Golgi apparatus . The synthesis involves the use of specific reagents and conditions to achieve the desired sulfation.
Industrial Production Methods
Industrial production of sulfatides involves the extraction and purification from natural sources, such as bovine brain. The process includes several steps of extraction, purification, and characterization to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfatides undergo various chemical reactions, including:
Oxidation: Sulfatides can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfatides to their corresponding alcohols.
Substitution: Sulfatides can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of sulfatides.
Wissenschaftliche Forschungsanwendungen
Sulfatides have a wide range of scientific research applications:
Chemistry: Used as lipid standards in electrospray ionization-mass spectrometry (ESI-MS/MS) analysis.
Medicine: Elevated levels of sulfatides are implicated in renal, ovarian, and adenocarcinoma.
Wirkmechanismus
Sulfatides exert their effects through various molecular targets and pathways:
Myelin Sheath Formation: Sulfatides are essential components of the myelin sheath, contributing to its structural integrity and function.
Immune Response: They play a role in immune response by binding to fibrinogen and eliciting anticoagulant activity.
Insulin Secretion: Sulfatides are involved in the regulation of insulin secretion, impacting glucose metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cerebrosides: Similar to sulfatides but lack the sulfate group.
Gangliosides: Glycosphingolipids with one or more sialic acids linked on the sugar chain.
Sphingomyelins: Phospholipids containing a sphingosine backbone.
Uniqueness of Sulfatides
Sulfatides are unique due to their specific role in the myelin sheath and their involvement in various biological processes, including immune response and insulin secretion. Their anionic nature and sulfation make them distinct from other glycosphingolipids .
Eigenschaften
CAS-Nummer |
75107-65-2 |
|---|---|
Molekularformel |
C10H16ClNO2 |
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
2-chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16ClNO2/c1-8(2)7-4-5-9(8,3)10(11,6-7)12(13)14/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
PRNLMIWZDMEOAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(C2)([N+](=O)[O-])Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


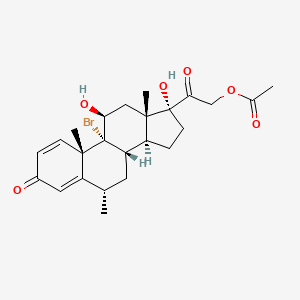
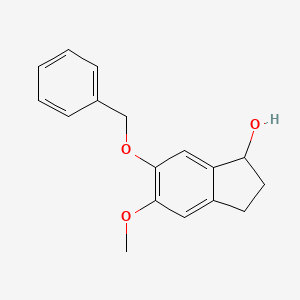

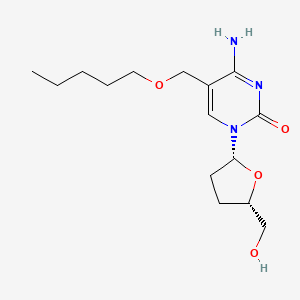
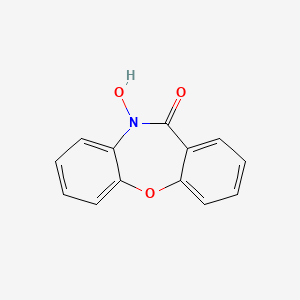
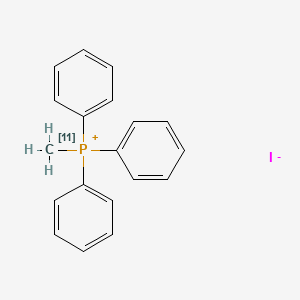
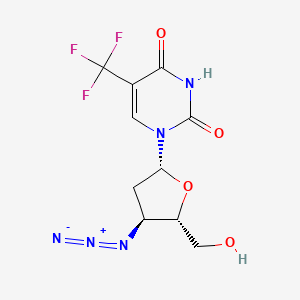

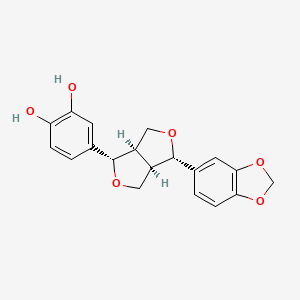
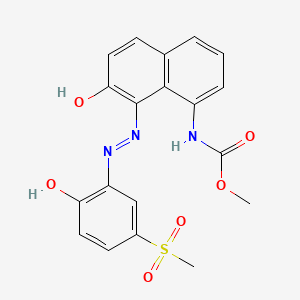
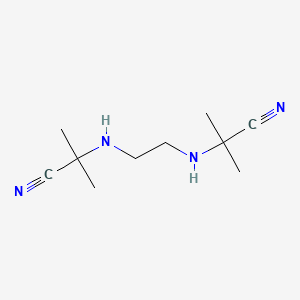
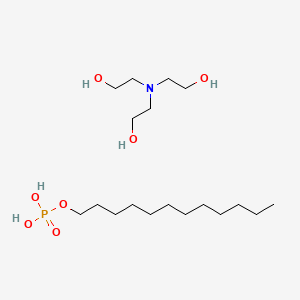

![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
